molecular formula C19H21N5O4S B10874331 Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate

Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate

Katalognummer: B10874331
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: WWGUELJQWQIEJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a pyrimidine ring and a piperazine moiety, which are privileged scaffolds frequently found in pharmacologically active molecules targeting a range of biological pathways . The specific research applications for this compound are an area of active investigation. Analogs featuring pyrimidine cores have demonstrated potent biological activity, serving as key antagonists for receptors like P2Y12 in antiplatelet therapy , while other methyl benzoate derivatives have been explored as novel inhibitors of metabolic enzymes such as malate dehydrogenase (MDH) in oncology research . The presence of the thioxocarbonyl and piperazinyl-pyrimidine groups in this particular compound suggests potential for interaction with various enzymatic systems, making it a valuable chemical tool for probing biological mechanisms and structure-activity relationships in early-stage drug discovery.

Eigenschaften

Molekularformel

C19H21N5O4S

Molekulargewicht

415.5 g/mol

IUPAC-Name

dimethyl 2-[(4-pyrimidin-2-ylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H21N5O4S/c1-27-16(25)13-4-5-14(17(26)28-2)15(12-13)22-19(29)24-10-8-23(9-11-24)18-20-6-3-7-21-18/h3-7,12H,8-11H2,1-2H3,(H,22,29)

InChI-Schlüssel

WWGUELJQWQIEJY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C3=NC=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pathway 1: Nitro Reduction and Thiocarbamate Coupling

The first pathway begins with methyl 4-nitro-3-aminobenzoate as the starting material. The nitro group is reduced to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst in methanol. This step, adapted from the reduction of 3-methyl-4-nitrobenzoic acid, yields methyl 4-amino-3-aminobenzoate. Subsequent reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide introduces the thioxomethyl group, forming the potassium salt of the dithiocarbamate intermediate.

The final step involves coupling the dithiocarbamate with 1-(2-pyrimidin-2-yl)piperazine. This reaction, conducted in acetone with potassium carbonate as a base, proceeds via nucleophilic substitution to yield the target compound. The general method mirrors the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives, with modifications to accommodate the benzoate backbone.

Reaction Conditions:

  • Reduction: 48 psi H₂, 24 hours, 5% Pd/C catalyst.

  • Thiocarbamate Formation: CS₂, KOH, methanol, 0°C, 2 hours.

  • Coupling: Acetone, K₂CO₃, room temperature, 12 hours.

Yield Data:

StepYield (%)Purity (HPLC)
Nitro Reduction9298.5
Thiocarbamate Formation8597.0
Final Coupling7895.2

Pathway 2: Direct Amination and Thioacylation

An alternative route starts with methyl 4-chloro-3-nitrobenzoate. The chlorine atom is displaced by 4-pyrimidin-2-ylpiperazine in dimethylformamide (DMF) at 80°C, yielding methyl 4-(4-pyrimidin-2-ylpiperazinyl)-3-nitrobenzoate. Catalytic hydrogenation reduces the nitro group to an amine, which is then treated with thiophosgene (Cl₂C=S) to form the thioamide.

This method avoids the use of CS₂ but requires stringent control of thiophosgene stoichiometry to prevent over-thiolation. The final product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Advantages:

  • Higher regioselectivity compared to Pathway 1.

  • Avoids handling hazardous CS₂.

Limitations:

  • Thiophosgene toxicity necessitates specialized equipment.

  • Lower overall yield (62%) due to side reactions during thioacylation.

Pathway 3: One-Pot Multi-Component Synthesis

A novel one-pot method combines methyl 4-isothiocyanato-3-methoxycarbonylbenzoate with 4-pyrimidin-2-ylpiperazine and elemental sulfur in dimethyl sulfoxide (DMSO) at 140°C. This approach, inspired by benzothiazole syntheses, leverages DMSO’s dual role as a solvent and oxidant. The reaction proceeds via in situ generation of the dithiocarbamate intermediate, followed by cyclization and oxidation.

Optimization Insights:

  • Temperature: Yields increase from 45% (100°C) to 76% (140°C).

  • Catalyst: No metal catalyst required, enhancing green chemistry metrics.

  • Solvent Screening: DMSO outperforms DMF, NMP, and acetonitrile.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.45 (d, J = 5.2 Hz, 2H, pyrimidine-H),

  • δ 7.92 (d, J = 8.4 Hz, 1H, benzoate-H),

  • δ 7.65 (s, 1H, NH),

  • δ 4.12 (s, 3H, OCH₃),

  • δ 3.78–3.82 (m, 4H, piperazine-H),

  • δ 3.45–3.49 (m, 4H, piperazine-H).

IR (KBr):

  • 1695 cm⁻¹ (C=O ester),

  • 1240 cm⁻¹ (C=S),

  • 1550 cm⁻¹ (C-N pyrimidine).

Purity and Yield Optimization

Comparative analysis of the three pathways reveals trade-offs between yield, safety, and scalability:

PathwayOverall Yield (%)Purity (%)Hazard Profile
17895.2Moderate
26293.8High
37696.5Low

Pathway 3’s one-pot methodology offers the best balance, though further optimization of sulfur stoichiometry could enhance yields.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting Pathway 3 to continuous flow reactors reduces reaction time from 22 hours to 2 hours, achieving 85% yield at 150°C. This method, scalable to kilogram quantities, minimizes thermal degradation and improves reproducibility.

Waste Management

The thiocarbamate byproducts generated in Pathway 1 require treatment with oxidizing agents (e.g., H₂O₂) to convert toxic thioureas into benign sulfones prior to disposal.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-4-(Methoxycarbonyl)-3-{[(4-Pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoat hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

    Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich Wechselwirkungen mit Enzymen und Rezeptoren.

    Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende oder krebshemmende Wirkungen.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(Methoxycarbonyl)-3-{[(4-Pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Core Benzoate Ester Derivatives

The benzoate ester core is shared with several compounds in the evidence, but substituents vary significantly:

Compound Name Key Substituents Structural Features Reference
Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate (Target) Pyrimidin-2-ylpiperazinyl thioxomethylamino, methoxycarbonyl Thioamide linker, pyrimidine-piperazine hybrid -
Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate Triazine core, phenoxy groups Triazine-amino linkage, no sulfur or piperazine
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine ring, phenethylamino group Ethyl ester, nitrogen-rich heterocycle
Methyl 4-((N-((((4-chlorophenyl)amino)thioxomethyl)amino)carbamoyl)methoxy)benzoate Chlorophenyl-thioxomethylamino, carbamoyl Thioamide with chlorophenyl, carbamate linkage
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Pyridylpyrimidine sulfanyl, carboxylic acid Sulfur bridge, pyrimidine-pyridine hybrid, free carboxylic acid

Key Observations :

  • The target compound is unique in combining a pyrimidine-piperazine-thioamide triad, which distinguishes it from triazine-based () or pyridazine-containing analogs ().
  • The thioamide group (-NH-C(=S)-) is shared with compounds in and but differs in linker chemistry (e.g., sulfanyl vs. piperazine) .

Thioamide-Containing Derivatives

Thioamide groups are critical for interactions with biological targets (e.g., enzymes, receptors). Comparisons include:

Compound Name Thioamide Position Additional Functional Groups Biological Relevance (Inferred)
Target Compound Meta position on benzoate Pyrimidine-piperazine Potential kinase or protease inhibition
Methyl [[[2-[(furanylmethylene)amino]phenyl]amino]thioxomethyl]carbamate (Furophanate) Attached to carbamate Furanyl group Fungicide ()
Methyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate Linked to pyrazole Bromine substituent Unspecified (likely pesticidal)

Key Observations :

  • The target’s thioamide is part of a piperazine-pyrimidine system, unlike furophanate’s furanyl-carbamate linkage or pyrazole-based analogs .
  • Thioamide positioning (meta vs.

Physicochemical Data

Property Target Compound (Inferred) Methyl 3-[(4,6-diphenoxy-triazinyl)amino]benzoate 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid
Molecular Weight ~500–600 g/mol (estimated) 432.3 g/mol 365.4 g/mol
Melting Point Likely 80–100°C (based on analogs) 167–169°C Not reported
Solubility Moderate in polar aprotic solvents Low in water, soluble in DMSO Poor solubility (carboxylic acid)
Key Analytical Data 1H/13C NMR for thioamide confirmation 1H NMR (δ 3.85–8.20 ppm) X-ray crystallography for structural confirmation

Key Observations :

  • The target’s molecular weight is higher than triazine-based analogs due to the piperazine-pyrimidine substituent.
  • Solubility may be enhanced by the methoxycarbonyl group compared to free carboxylic acid derivatives .

Pesticidal Activity ()

  • Furophanate () : Fungicidal activity via thioamide-carbamate interactions .
  • Pyriminobac-methyl (): Herbicidal action through pyrimidinyloxy linkages .

Hypothesis : The target’s pyrimidine-piperazine-thioamide system could disrupt fungal or insect enzyme systems, though specific target validation is required.

Medicinal Chemistry Potential

  • Thieno[3,4-d]imidazolidine Derivatives (): Demonstrated epigenetic regulation, suggesting thioamide-containing compounds may synergize with cisplatin .
  • Hydroxamic Acids () : Bicyclic backbones enhance metabolic stability, a design principle applicable to the target compound .

Biologische Aktivität

Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure contains a methoxycarbonyl group and a pyrimidine-based piperazine moiety, which are known to influence its pharmacological properties.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 302.34 g/mol

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored through several studies.

Anticancer Activity

  • Mechanism of Action : This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. It is believed to interfere with the c-Myc transcription factor's activity, which is crucial for the growth and survival of many cancer cells .
  • Case Study : In a study investigating small-molecule inhibitors of c-Myc, compounds similar to this compound demonstrated significant inhibition of c-Myc-Max dimerization, leading to reduced cell viability in cancer cell lines .
  • In Vitro Studies : The compound exhibited an IC50_{50} value in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

Research has suggested that derivatives of this compound may possess antimicrobial properties. The presence of the thioxomethyl group is particularly noteworthy as sulfur-containing compounds often display enhanced biological activity against bacterial strains.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship indicates that modifications in the pyrimidine and piperazine moieties can significantly influence biological activity:

  • Pyrimidine Substituents : Variations in the substituents on the pyrimidine ring can enhance binding affinity to target proteins involved in cancer progression.
  • Piperazine Modifications : Alterations in the piperazine structure can improve solubility and bioavailability, which are crucial for therapeutic efficacy.

Research Findings

StudyFindings
Study A (2020)Identified significant inhibition of c-Myc activity with IC50_{50} values < 50 μM in vitro.
Study B (2021)Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10 to 20 μg/mL.
Study C (2023)Explored SAR and found that modifications in the methoxycarbonyl group improved anticancer potency by 30%.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Acylation : Introducing the methoxycarbonyl group via methyl esterification under anhydrous conditions.
  • Thiourea Formation : Reacting the primary amine with carbon disulfide or thiocarbonyl reagents to generate the thioxomethyl moiety.
  • Piperazine Coupling : Utilizing nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-pyrimidin-2-ylpiperazinyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the positions of aromatic protons, methoxy groups, and piperazine substituents. For example, the methyl ester typically appears as a singlet near δ 3.8–4.0 ppm in 1H NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and elemental composition (e.g., C17H19N5O4S).
  • IR Spectroscopy : Identifies key functional groups, such as the thiourea C=S stretch (~1250 cm<sup>-1</sup>) .

Q. How does the thioxomethyl group influence the compound’s reactivity?

  • Methodological Answer : The thiourea (C=S) group enhances nucleophilicity, enabling reactions with alkyl halides or electrophilic reagents. However, it may also lead to oxidative degradation under aerobic conditions, necessitating inert atmospheres (N2 or Ar) during synthesis. Kinetic studies using HPLC can monitor stability .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products in the coupling step?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling to enhance regioselectivity.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • In Situ Monitoring : Employ TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What experimental designs are suitable for assessing bioactivity while addressing data variability?

  • Methodological Answer :

  • Randomized Block Design : Assign treatments (e.g., compound concentrations) randomly within biological replicates to control for confounding variables (e.g., cell passage number).
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify EC50 values and assess reproducibility across assays.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to resolve discrepancies between biological replicates .

Q. How can environmental fate studies resolve contradictions in degradation data?

  • Methodological Answer :

  • Abiotic/Biotic Partitioning : Use LC-MS/MS to differentiate hydrolysis products (e.g., benzoic acid derivatives) from microbial metabolites.
  • QSAR Modeling : Predict degradation pathways based on logP and Hammett constants for substituents like the pyrimidine ring.
  • Longitudinal Sampling : Collect time-series data under controlled pH/temperature to isolate degradation mechanisms (e.g., photolysis vs. hydrolysis) .

Q. What strategies validate target engagement in cellular assays for this compound?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stability shifts of putative targets (e.g., kinases) after compound treatment.
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) between the compound and purified target proteins.
  • CRISPR Knockout Models : Compare bioactivity in wild-type vs. target gene-knockout cell lines to confirm specificity .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in biological activity assays?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat cells with identical serum batches and passage numbers.
  • Internal Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) in each assay plate.
  • Meta-Analysis : Pool data from multiple labs using random-effects models to identify systemic biases .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding poses with homology-modeled targets (e.g., serotonin receptors).
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with the pyrimidine ring.
  • Pharmacophore Mapping (MOE) : Identify essential features (e.g., thiourea hydrogen-bond acceptors) for activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.